molecular formula C4H4FN3O B13972272 4-Amino-1-Fluoro-2(1H)-Pyrimidinone

4-Amino-1-Fluoro-2(1H)-Pyrimidinone

Cat. No.: B13972272
M. Wt: 129.09 g/mol
InChI Key: OBXUXLBEGTZOSY-UHFFFAOYSA-N
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Description

4-Amino-1-Fluoro-2(1H)-Pyrimidinone is a fluorinated pyrimidine derivative characterized by a pyrimidinone ring substituted with an amino group at position 4 and a fluorine atom at position 1. This compound serves as a critical scaffold in medicinal chemistry due to its structural similarity to nucleic acid bases, enabling interactions with enzymes and receptors involved in DNA/RNA synthesis. Its derivatives, such as Roducitabine (RX 3117), incorporate complex sugar moieties (e.g., cyclopentenyl or arabinofuranosyl groups), enhancing bioavailability and targeting specific pathways in cancer therapy .

Properties

Molecular Formula

C4H4FN3O

Molecular Weight

129.09 g/mol

IUPAC Name

4-amino-1-fluoropyrimidin-2-one

InChI

InChI=1S/C4H4FN3O/c5-8-2-1-3(6)7-4(8)9/h1-2H,(H2,6,7,9)

InChI Key

OBXUXLBEGTZOSY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)F

Origin of Product

United States

Preparation Methods

Synthesis via Pyrimidine Ring Construction and Subsequent Functionalization

One documented approach to synthesizing 4-amino-substituted pyrimidines involves the initial formation of the pyrimidine core, followed by introduction of the amino group at the 4-position. The fluoro substituent at the 1-position (nitrogen) is generally introduced either by fluorination of a suitable precursor or by using fluorinated starting materials.

  • Building Blocks : The synthesis can utilize C2-units such as acetamidine and C1-units like carbon monoxide, as well as acrylonitrile as a C3-unit, which is a cost-effective starting material for pyrimidine synthesis.

  • Amino Group Introduction : The 4-amino group is typically introduced by nucleophilic substitution or amination reactions on preformed pyrimidine intermediates.

  • Fluorine Introduction : The fluorine at the 1-position can be introduced by electrophilic fluorination reagents or by using fluorinated pyrimidine precursors.

Patent-Described Methodologies

According to a Korean patent (KR20110049812A), the synthesis of substituted 4-amino-pyrimidines, which includes compounds structurally related to 4-amino-1-fluoro-2(1H)-pyrimidinone, involves:

  • Formation of the pyrimidine ring system from suitable precursors.

  • Subsequent functionalization steps to introduce the amino group at the 4-position.

  • Use of intermediates such as 4-amino-5-aminomethyl-2-methylpyrimidine for further ring construction, indicating the versatility of amino-substituted pyrimidines as synthetic intermediates.

While this patent focuses on thiamine synthesis intermediates, the methodologies are adaptable for fluorinated pyrimidinone derivatives by modifying the substituents introduced.

Fluorination Techniques

Direct fluorination of pyrimidinone derivatives is a specialized process due to the sensitivity of the heterocyclic ring. Common methods include:

  • Use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine selectively at the nitrogen or carbon positions.

  • Nucleophilic substitution using fluorine-containing nucleophiles on suitable leaving groups attached to the pyrimidinone ring.

The choice of method depends on the precursor's substitution pattern and desired regioselectivity.

Alternative Synthetic Routes

In research focusing on pyrimidinone derivatives with various substitutions (including amino and fluoro groups), alternative synthetic routes have been explored involving:

  • Cyclization of amidines with fluorinated β-dicarbonyl compounds.

  • Multi-step sequences involving protection-deprotection strategies to achieve selective substitution.

  • Use of metal-catalyzed cross-coupling reactions to install fluorinated substituents on the pyrimidinone ring.

These methods provide flexibility for structural diversification and optimization of synthetic yields.

Comparative Data Table of Preparation Methods

Methodology Key Steps Advantages Limitations Reference
Pyrimidine ring construction + amination Use of acetamidine, acrylonitrile; nucleophilic amination at C4 Cost-effective starting materials; well-established chemistry Requires multiple steps; regioselectivity challenges
Electrophilic fluorination Fluorinating agents (Selectfluor, NFSI) on pyrimidinone precursors High regioselectivity; mild conditions Sensitive to ring stability; requires precursor optimization General fluorination literature
Nucleophilic substitution Fluoride nucleophiles displace leaving groups at N1 or C positions Direct introduction of fluorine; adaptable Requires suitable leaving groups; possible side reactions General synthetic methods
Cyclization of amidines with fluorinated β-dicarbonyls Ring closure with fluorinated building blocks Direct fluorine incorporation; fewer steps Limited substrate scope; synthesis of fluorinated precursors needed Research articles on pyrimidinones
Metal-catalyzed cross-coupling Installation of fluorinated substituents via Pd or Cu catalysis High functional group tolerance; modular Requires expensive catalysts; complex optimization Advanced synthetic methodologies

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine positions using nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen replacing the fluorine or amino group.

    Substitution: Formation of substituted pyrimidinone derivatives with various functional groups replacing the fluorine or amino group.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-amino-1-fluoro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or van der Waals interactions. The amino group can participate in nucleophilic or electrophilic reactions, modulating the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Features of 4-Amino-1-Fluoro-2(1H)-Pyrimidinone and Analogues
Compound Name Substituents (Positions) Key Functional Groups Biological Relevance
4-Amino-1-Fluoro-2(1H)-Pyrimidinone 1-F, 4-NH₂ Pyrimidinone ring, Fluorine Antiviral/anticancer lead compound
Flucytosine (5-Fluoro-4-amino-2(1H)-pyrimidinone) 5-F, 4-NH₂ Pyrimidinone ring, Fluorine Antifungal agent
Roducitabine (RX 3117) 1-F, 4-NH₂, cyclopentenyl sugar moiety Fluorinated nucleoside analogue Anticancer agent
4-Amino-5-fluoro-2(1H)-pyrimidinone 5-F, 4-NH₂ Pyrimidinone ring, Fluorine Intermediate in drug synthesis
4-(Trihalomethyl)-2(1H)-pyrimidinones 4-CX₃ (X=F, Cl, Br), 5/6-substituents Trihalomethyl group Building blocks for heterocycles
  • Fluorine Position: The position of fluorine significantly impacts biological activity. Flucytosine (5-Fluoro) inhibits fungal DNA synthesis via conversion to 5-fluorouracil , whereas 4-Amino-1-Fluoro-2(1H)-Pyrimidinone derivatives like Roducitabine target cancer cell proliferation .
  • Sugar Modifications: Roducitabine’s cyclopentenyl-arabinofuranosyl group enhances cellular uptake and resistance to enzymatic degradation compared to non-glycosylated analogues .

Physicochemical Properties

Table 2: Solubility and Stability Comparison
Compound Name Solubility (Water) Stability in Acid/Base Key Interactions
4-Amino-1-Fluoro-2(1H)-Pyrimidinone Slightly soluble Stable in dilute HCl/NaOH Hydrogen bonding, π-π stacking
Flucytosine Moderately soluble Degrades in strong acid/base N–H⋯O hydrogen bonds
4-Amino-5-fluoro-2(1H)-pyrimidinone Slightly soluble Stable in mild conditions Conjugation in heterocycle
  • Hydrogen Bonding: Non-planar conformations in analogues like 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one facilitate intermolecular hydrogen bonds (N–H⋯O, C–H⋯O), stabilizing crystal structures .
  • π-π Stacking: Perchlorate salts of 2-amino-6-methylpyrimidin-4(1H)-one exhibit face-to-face π-π interactions (3.776 Å distance), influencing solid-state packing .

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